Cross-Coupling Efficiency: Pd-Catalyzed Arylation of 3-Amino-6-halopyridazines
A direct comparative study evaluated the performance of 3-amino-6-chloropyridazine and 3-amino-6-iodopyridazine in palladium-catalyzed Suzuki and Stille cross-coupling reactions for the synthesis of 3-amino-6-(hetero)arylpyridazines. The investigation concluded that the chloro-substrate (1a) is equally effective to the iodo-substrate (1b) for these transformations, demonstrating that the more atom-economical and cost-effective chloride can replace the iodide [1].
| Evidence Dimension | Cross-coupling reaction outcome (Suzuki/Stille) for arylpyridazine synthesis |
|---|---|
| Target Compound Data | Equally effective reaction partner to 3-amino-6-iodopyridazine |
| Comparator Or Baseline | 3-Amino-6-iodopyridazine |
| Quantified Difference | Equivalent reactivity; no need to start from the more expensive iodo analog |
| Conditions | Palladium-catalyzed Suzuki and Stille cross-coupling reactions |
Why This Matters
This demonstrates that procurement of the more expensive 3-amino-6-iodopyridazine is unnecessary for achieving the same synthetic outcome, offering a clear cost-benefit advantage.
- [1] Buw. Maes et al. (2000). A new approach towards the synthesis of 3-amino-6-(hetero)arylpyridazines based on palladium catalyzed cross-coupling reactions. Tetrahedron, 56(12), 1777-1781. View Source
